molecular formula C10H6BrN3S B15314824 3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile CAS No. 2229623-80-5

3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile

Cat. No.: B15314824
CAS No.: 2229623-80-5
M. Wt: 280.15 g/mol
InChI Key: DSZUXODCZWYBDV-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with 4-bromobenzonitrile under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile is unique due to the combination of the thiazole ring and the bromobenzonitrile moiety. This combination imparts specific chemical and biological properties that are not present in simpler or less complex analogs .

Properties

CAS No.

2229623-80-5

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-4-bromobenzonitrile

InChI

InChI=1S/C10H6BrN3S/c11-8-2-1-6(4-12)3-7(8)9-5-15-10(13)14-9/h1-3,5H,(H2,13,14)

InChI Key

DSZUXODCZWYBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CSC(=N2)N)Br

Origin of Product

United States

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